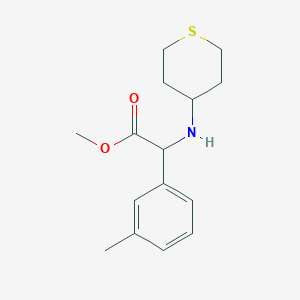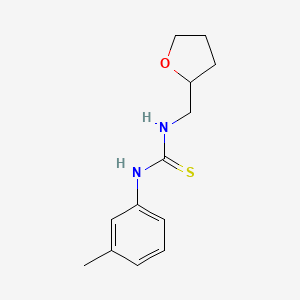
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CFTR inhibitor, is a chemical compound that has been used extensively in scientific research. CFTR inhibitor is a small molecule that has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF).
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor works by binding to the this compound protein and inhibiting its activity. Specifically, this compound inhibitor binds to the ATP-binding site of the protein, which is required for the protein to function properly. By inhibiting the activity of this compound, this compound inhibitor can alter chloride ion transport across cell membranes and affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting this compound activity, this compound inhibitor has been shown to affect the activity of other ion channels and transporters. This compound inhibitor has also been shown to affect the activity of enzymes and signaling pathways that are involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor is its specificity. This compound inhibitor has been shown to selectively inhibit the activity of this compound, without affecting the activity of other ion channels or transporters. This specificity makes this compound inhibitor a valuable tool for studying the role of this compound in various physiological processes.
One limitation of this compound inhibitor is its potency. This compound inhibitor has been shown to have relatively low potency, which can make it difficult to achieve complete inhibition of this compound activity in some experiments. Additionally, this compound inhibitor can have off-target effects at higher concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor. One major area of research is the development of more potent this compound inhibitors. These inhibitors could be used to achieve more complete inhibition of this compound activity and to study the role of this compound in more detail.
Another area of research is the development of this compound inhibitors that are specific to certain mutations of the this compound gene. This could lead to the development of personalized treatments for CF that are tailored to the specific genetic mutations of individual patients.
Finally, this compound inhibitor could be used in combination with other drugs to develop more effective treatments for CF. By combining this compound inhibitor with other drugs that target different aspects of CF, it may be possible to develop treatments that are more effective than current therapies.
Conclusion
In conclusion, this compound inhibitor is a valuable tool for studying the role of this compound in various physiological processes. Despite its limitations, this compound inhibitor has been used extensively in scientific research and has contributed significantly to our understanding of CF and other diseases. As research in this area continues, it is likely that this compound inhibitor will play an increasingly important role in the development of new treatments for CF and other diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been used extensively in scientific research to study the role of this compound in various physiological processes. One major area of research has been the development of new treatments for CF. This compound inhibitor has been used to identify potential drug targets and to screen for new compounds that could be used to treat CF.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-12-3-6-15(20)14(19)8-12/h1-6,8,10H,7,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALIDJJNBBKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3941494.png)
![N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3941505.png)
![4-bromo-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B3941509.png)
![3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide](/img/structure/B3941514.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3941521.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)



![1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941590.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941592.png)
![N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B3941606.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3941614.png)